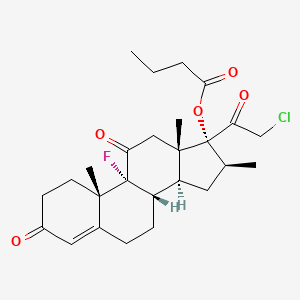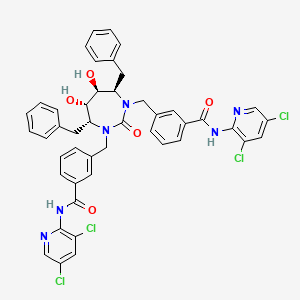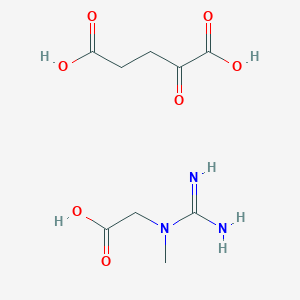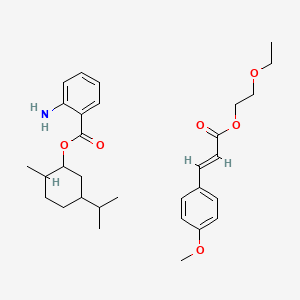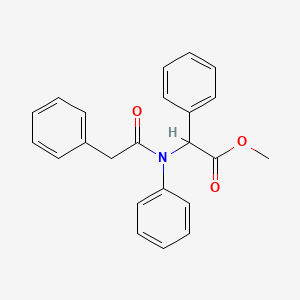
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes phenyl and acetyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Phenylacetic acid+MethanolAcid CatalystN-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester+Water
The acid catalyst commonly used is concentrated sulfuric acid, which facilitates the esterification process by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and thus more reactive towards the nucleophilic attack by methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process by providing a larger surface area for the reaction to occur .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Phenylacetic acid and its derivatives.
Reduction: Phenylmethanol and related alcohols.
Substitution: Various amides and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor .
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylacetate: Another ester with a similar structure but lacks the acetyl and aminophenyl groups.
Phenylacetic acid: The parent compound from which the ester is derived.
N-Phenylacetyl-L-prolylglycine ethyl ester: A related compound with similar functional groups but different biological activities
Uniqueness
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is unique due to its complex structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83529-25-3 |
|---|---|
Fórmula molecular |
C23H21NO3 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3 |
Clave InChI |
CWJMSZJUALDYRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


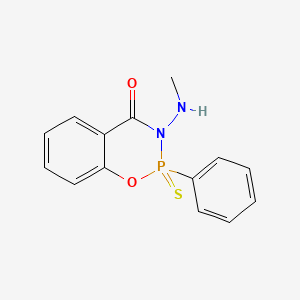
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
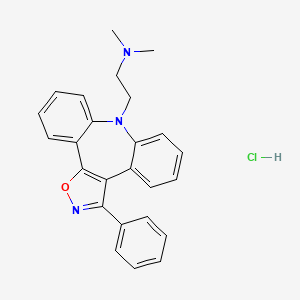
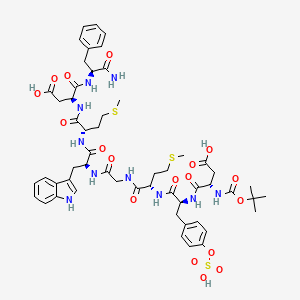
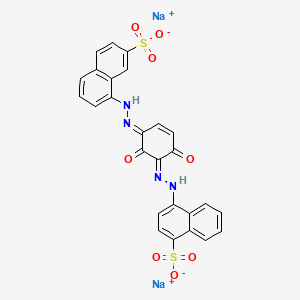
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)

